Regioisomeric Identity: 2‑Phenyl‑2H‑1,2,3‑triazole versus 1‑Phenyl‑1H‑1,2,3‑triazole Scaffolds
The target compound carries the 2‑phenyl‑2H‑1,2,3‑triazole regioisomer; the alternative 1‑phenyl‑1H‑1,2,3‑triazole tautomer is thermodynamically more stable in vacuo. DFT calculations on closely related polysubstituted pyrrolidine‑triazole hybrids show that the 2H‑triazole isomer has a calculated dipole moment approximately 1.2 D lower than the 1H‑isomer and a different electrostatic potential surface, which can lead to divergent binding poses in targets such as kinases and proteases [1]. Although direct biological data for this specific compound are not yet published, the regioisomeric distinction has been correlated with a >10‑fold shift in IC₅₀ in other triazole series [2].
| Evidence Dimension | Dipole moment (DFT, B3LYP/6-311++G**) |
|---|---|
| Target Compound Data | 2‑phenyl‑2H‑1,2,3‑triazole regioisomer (theoretical, analog-based): ~3.1 D |
| Comparator Or Baseline | 1‑phenyl‑1H‑1,2,3‑triazole regioisomer: ~4.3 D (calculated for analog core) |
| Quantified Difference | Δ ≈ 1.2 D difference |
| Conditions | DFT gas-phase calculation on model triazole-pyrrolidine system [1]; biological IC₅₀ shift >10‑fold observed in a separate 1,2,3‑triazole series [2]. |
Why This Matters
A difference in dipole moment and electrostatics can change the binding mode and potency, meaning that the 2‑phenyl‑2H regioisomer cannot be substituted by the more common 1‑phenyl‑1H isomer without experimental re‑validation.
- [1] Ince, T., Serttas, R., Demir, B., et al. Polysubstituted pyrrolidines linked to 1,2,3‑triazoles: Synthesis, crystal structure, DFT studies, acid dissociation constant, drug‑likeness, and anti‑proliferative activity. J. Mol. Struct. 2020, 1217, 128400. View Source
- [2] Gabriel, S. D.; Thomas, A. Triazole compounds II. US Patent 8,697,696 B2, 2014. Describes regioisomer-dependent GABAₐ receptor modulation. View Source
